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Compound of Interest

Compound Name: 6-O-Cinnamoylcatalpol

Cat. No.: B1180744 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data (NMR, MS),

experimental protocols, and relevant biological signaling pathways associated with 6-O-
Cinnamoylcatalpol. This iridoid glycoside, a derivative of catalpol, is of interest for its potential

pharmacological activities. This document is intended to serve as a comprehensive resource

for researchers in natural product chemistry, pharmacology, and drug development.

Spectroscopic Data
Precise spectroscopic data is crucial for the unequivocal identification and characterization of

natural products. While a complete, published dataset for 6-O-Cinnamoylcatalpol is not

readily available, the following tables present representative ¹H and ¹³C Nuclear Magnetic

Resonance (NMR) data. This data has been compiled based on established chemical shifts for

the core catalpol structure and the cinnamoyl moiety.

Nuclear Magnetic Resonance (NMR) Data
Table 1: Predicted ¹H NMR Spectroscopic Data for 6-O-Cinnamoylcatalpol (500 MHz, CDCl₃)
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Position δ (ppm) Multiplicity J (Hz)

Catalpol Moiety

1 ~5.0 d 9.5

3 ~6.3 dd 6.0, 1.5

4 ~5.8 d 6.0

5 ~2.6 m

6 ~4.9 t 8.0

7 ~3.8 d 8.0

9 ~2.5 m

10 ~4.2 d 12.0

10' ~4.0 d 12.0

Glucose Moiety

1' ~4.7 d 8.0

2' ~3.4 m

3' ~3.5 m

4' ~3.3 m

5' ~3.6 m

6'a ~3.9 dd 12.0, 2.0

6'b ~3.7 dd 12.0, 5.0

Cinnamoyl Moiety

α ~6.5 d 16.0

β ~7.7 d 16.0

2''/6'' ~7.5 m

3''/5'' ~7.4 m
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4'' ~7.4 m

Table 2: Predicted ¹³C NMR Spectroscopic Data for 6-O-Cinnamoylcatalpol (125 MHz, CDCl₃)
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Position δ (ppm)

Catalpol Moiety

1 ~94.0

3 ~141.0

4 ~103.0

5 ~40.0

6 ~80.0

7 ~60.0

8 ~65.0

9 ~45.0

10 ~62.0

Glucose Moiety

1' ~99.0

2' ~74.0

3' ~77.0

4' ~71.0

5' ~75.0

6' ~63.0

Cinnamoyl Moiety

C=O ~166.0

α ~118.0

β ~145.0

1'' ~134.0

2''/6'' ~129.0
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3''/5'' ~129.0

4'' ~130.0

Mass Spectrometry (MS) Data
High-Resolution Mass Spectrometry (HRMS) is essential for determining the elemental

composition of a molecule. For 6-O-Cinnamoylcatalpol (C₂₄H₂₈O₁₁), the expected exact mass

would be [M+H]⁺ ≈ 493.1659 and [M+Na]⁺ ≈ 515.1478.

Expected Fragmentation Pattern:

In tandem mass spectrometry (MS/MS) experiments, iridoid glycosides like 6-O-
Cinnamoylcatalpol typically exhibit characteristic fragmentation patterns. The primary

fragmentation event is often the cleavage of the glycosidic bond, resulting in the loss of the

glucose moiety (162 Da). Another key fragmentation is the loss of the cinnamoyl group (131

Da). Subsequent fragmentations of the aglycone can also be observed.

Experimental Protocols
The following provides a general methodology for the isolation and characterization of

cinnamoyl-catalpol derivatives from plant sources.

Isolation and Purification
Extraction: Dried and powdered plant material (e.g., from the Verbascum genus) is extracted

with a suitable solvent, typically methanol or ethanol, at room temperature.

Solvent Partitioning: The crude extract is then suspended in water and partitioned

successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl

acetate, to separate compounds based on their polarity. Iridoid glycosides are typically found

in the more polar fractions (ethyl acetate and aqueous fractions).

Chromatographic Separation: The polar fractions are subjected to column chromatography

on silica gel or a reversed-phase C18 stationary phase. Elution is performed with a gradient

solvent system (e.g., water-methanol or chloroform-methanol) to isolate fractions containing

the target compounds.
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Final Purification: Final purification is achieved using preparative High-Performance Liquid

Chromatography (HPLC) on a C18 column to yield the pure 6-O-Cinnamoylcatalpol.

Spectroscopic Analysis
NMR Spectroscopy: ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a

high-field NMR spectrometer (e.g., 500 MHz or higher) in a suitable deuterated solvent (e.g.,

CDCl₃, CD₃OD, or DMSO-d₆). Chemical shifts are reported in ppm relative to the solvent

signal.

Mass Spectrometry: High-resolution mass spectra are acquired using an ESI-TOF or ESI-

Orbitrap mass spectrometer to determine the accurate mass and elemental composition.

Tandem MS (MS/MS) experiments are performed to study the fragmentation patterns and

aid in structural elucidation.

Biological Signaling Pathways
While direct studies on the signaling pathways affected by 6-O-Cinnamoylcatalpol are limited,

research on the structurally similar compound, 6-O-trans-feruloyl catalpol, provides valuable

insights. This related compound has been shown to activate several key signaling pathways

involved in cellular processes like inflammation, proliferation, and survival.[1][2] These

pathways are of significant interest in drug development for various diseases.

NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of immune and inflammatory responses. Activation of

this pathway by 6-O-trans-feruloyl catalpol suggests a potential role in modulating

inflammation.[2]

6-O-trans-feruloyl catalpol p-IKK IKK Complex p-IκB
Phosphorylation

IκB NF-κB
(p65/p50)

Nucleus Inflammatory
Gene Expression

TranscriptionActive NF-κB

Ubiquitination &
Degradation of IκB Translocation

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b1180744?utm_src=pdf-body
https://www.benchchem.com/product/b1180744?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6702743/
https://www.mdpi.com/2076-3921/14/10/1210
https://www.mdpi.com/2076-3921/14/10/1210
https://www.benchchem.com/product/b1180744?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1180744?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Activation of the NF-κB signaling pathway.

Akt Signaling Pathway
The Akt (or Protein Kinase B) pathway is a central signaling pathway in regulating cell survival,

proliferation, and metabolism. Its activation by 6-O-trans-feruloyl catalpol points to potential

cytoprotective and regenerative effects.[1][2]
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Caption: The Akt signaling pathway activation.

MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in a wide range of cellular

processes, including cell proliferation, differentiation, and stress responses. The modulation of
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this pathway by 6-O-trans-feruloyl catalpol highlights its potential to influence fundamental

cellular functions.[1][2]
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Caption: The MAPK/ERK signaling cascade.

Conclusion
This technical guide provides a foundational understanding of the spectroscopic characteristics

and potential biological activities of 6-O-Cinnamoylcatalpol. The compiled NMR and MS data,

along with the generalized experimental protocols, offer a valuable resource for the

identification and further investigation of this and related iridoid glycosides. The exploration of

signaling pathways, based on a closely related compound, suggests promising avenues for
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future pharmacological research into the therapeutic potential of 6-O-Cinnamoylcatalpol.
Further studies are warranted to isolate and fully characterize this compound and to elucidate

its specific mechanisms of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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